![molecular formula C10H10N2O2 B2362642 (6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid CAS No. 59128-10-8](/img/structure/B2362642.png)

(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

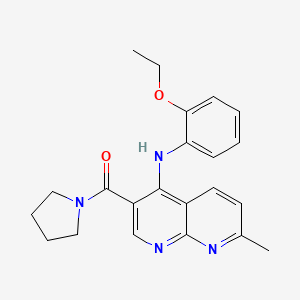

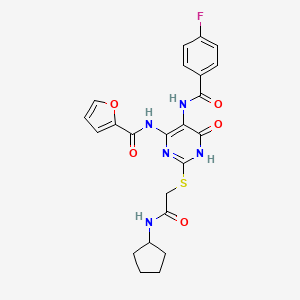

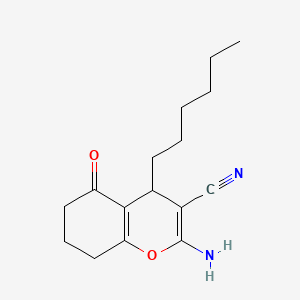

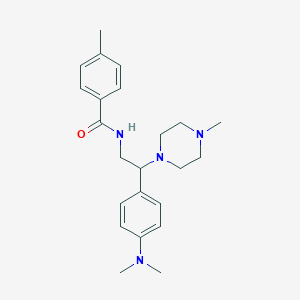

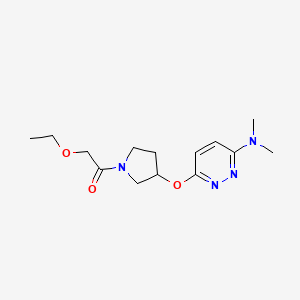

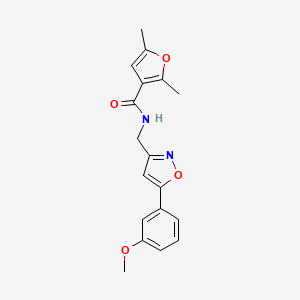

“(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid” is a compound that has been studied for its potential pharmaceutical applications . It has a molecular weight of 190.2 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as “this compound”, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis

The molecular formula of “this compound” is C10H10N2O2 . The InChI code is 1S/C10H10N2O2/c1-7-2-3-9-11-8(4-10(13)14)6-12(9)5-7/h2-3,5-6H,4H2,1H3,(H,13,14) .Chemical Reactions Analysis

The transformation of “this compound” goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Physical And Chemical Properties Analysis

“this compound” is a grey solid .Scientific Research Applications

Synthesis and Structural Studies

- Synthesis Methods : Research indicates a focus on developing efficient synthesis methods for compounds related to (6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid. A study by Lifshits, Ostapchuk, and Brel (2015) details a new method for preparing related compounds, emphasizing improvements in synthesis efficiency and yield (Lifshits, Ostapchuk, & Brel, 2015).

- Structural Characterization : Dylong et al. (2016) conducted a study on the crystal structures and spectral characterization of imidazo[1,2-a]pyrimidin-2-yl-acetic acid and related analogs, providing detailed insights into the molecular interactions and properties (Dylong et al., 2016).

Pharmacological Activities

- Anti-inflammatory and Analgesic Properties : A study by Abignente et al. (1986) on methyl substituted imidazo[1,2-a]pyridine-3-acetic acids (a related compound) revealed anti-inflammatory, analgesic, and antipyretic activities, suggesting potential pharmacological applications (Abignente et al., 1986).

- Histamine H2-Receptor Antagonist Activities : Katsura et al. (1992) synthesized imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, which showed promising histamine H2-receptor antagonist and antiulcer activities. This indicates a potential application in gastroenterological therapeutics (Katsura et al., 1992).

Chemical and Biological Interactions

- Imidazo[1,2-a]pyridine Scaffold Research : A review by Deep et al. (2016) highlights the broad range of applications in medicinal chemistry of the imidazo[1,2-a]pyridine scaffold, which is a key structural element in this compound. The study emphasizes its use in anticancer, antimicrobial, and other therapeutic areas (Deep et al., 2016).

- Anticholinesterase Potential : Kwong et al. (2019) conducted a study on imidazo[1,2-a]pyridine-based derivatives, assessing their potential as acetylcholinesterase (AChE) inhibitors. This research contributes to understanding the neurobiological applications of related compounds (Kwong et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been recognized as “drug prejudice” scaffolds due to their wide range of applications in medicinal chemistry .

Mode of Action

It’s worth noting that similar compounds have been used in the development of pi3kα inhibitors , which suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been shown to inhibit the phosphatidylinositol 3-kinase (pi3k) signaling pathway . This pathway plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied .

Result of Action

Similar compounds have been shown to induce cell cycle arrest at the g2/m phase and cell apoptosis .

Action Environment

It’s worth noting that the functionalization of similar compounds has been achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Safety and Hazards

Properties

IUPAC Name |

2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-2-3-9-11-8(4-10(13)14)6-12(9)5-7/h2-3,5-6H,4H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWNDCBXQRHYCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2362559.png)

![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2362565.png)

![3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2362574.png)

![N-Cyclopropyl-N-[4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2362578.png)